N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine
Description
N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound featuring a fused tetrahydroquinazoline core linked to a piperidin-4-yl group and a 4-(trifluoromethyl)pyrimidin-2-amine moiety.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6/c19-18(20,21)15-5-8-22-17(26-15)25-12-6-9-27(10-7-12)16-13-3-1-2-4-14(13)23-11-24-16/h5,8,11-12H,1-4,6-7,9-10H2,(H,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUIIDGSISZREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydroquinazoline moiety with a piperidine ring and a trifluoromethyl-substituted pyrimidine, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound can be represented by the following molecular formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit key enzymes such as dihydrofolate reductase and pantothenate kinase, which are critical for bacterial survival and cellular metabolism. Additionally, it may modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| 12e | Growth inhibition | 0.49 | V600EBRAF |
| 12m | Moderate inhibition | 5.0 | Multiple cancer cell lines |
These findings suggest that the compound could effectively inhibit tumor growth by targeting specific oncogenic pathways .
Antibacterial Activity
The compound's structural features enhance its lipophilicity and biological activity, potentially leading to antibacterial effects. It has been noted that similar compounds can inhibit bacterial enzymes crucial for survival. Further exploration into its antibacterial properties could yield valuable insights.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of related tetrahydroquinazoline derivatives on various cancer cell lines (HeLa, NCI-H460). The results indicated significant cytotoxicity with IC50 values ranging from 14.62 to 61.05 µM across different derivatives .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the piperidine or pyrimidine components can significantly alter the biological activity of these compounds. For example, substituting different functional groups on the trifluoromethyl pyrimidine enhanced potency against specific targets .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine exhibit promising antimicrobial properties. For instance, derivatives with similar scaffolds have been tested against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant antibacterial activity . The presence of electron-withdrawing groups in these compounds has been correlated with enhanced antimicrobial efficacy.
Anticancer Potential
The compound's structural analogs have shown potential as anticancer agents. Research has focused on the synthesis of molecular hybrids that incorporate triazine and sulfonamide fragments, which are known for their antitumor activities. These studies suggest that modifications to the pyrimidine and quinazoline moieties can lead to compounds with improved potency against cancer cell lines . The mechanism of action often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.
Neurological Applications
The tetrahydroquinazoline moiety is of particular interest in the field of neuropharmacology. Compounds containing this structure have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems could make them candidates for further investigation in conditions such as Alzheimer's disease and Parkinson's disease .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies have shown that modifications at specific positions on the piperidine or pyrimidine rings can significantly influence biological activity. For example, altering substituents on the trifluoromethyl group modifies lipophilicity and bioavailability, impacting overall efficacy .
- Antimicrobial Study : A recent study highlighted the synthesis of derivatives based on similar structures which showed MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .
- Anticancer Evaluation : In a study involving molecular hybrids containing triazine structures, several compounds demonstrated significant cytotoxicity against a panel of cancer cell lines, suggesting that modifications to the core structure can yield effective anticancer agents .
- Neuropharmacological Research : Investigations into the neuroprotective effects of tetrahydroquinazoline derivatives have shown promise in preclinical models for neurodegenerative disorders, warranting further exploration into their mechanisms of action .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Quinazoline derivatives () exhibit higher solubility but lower metabolic stability due to fewer saturated bonds .
Trifluoromethyl Group :
- A common feature in the target compound, , and , this group enhances lipophilicity and resistance to oxidative metabolism .
Substituent Diversity: Piperidin-4-yl groups (target compound, ) improve blood-brain barrier penetration compared to morpholinosulfonyl () or pyridin-2-yl groups () . Bulky substituents like dihydroisoquinoline () or cycloheptane () reduce synthetic yields (e.g., 17.9% in vs. 75–79% in ) .
Preparation Methods
Tetrahydroquinazoline Core Synthesis
The 5,6,7,8-tetrahydroquinazoline scaffold is synthesized via Borsche–Drechsel cyclization (Figure 1):
- Cyclohexanone reacts with guanidine carbonate under acidic conditions to form 5,6,7,8-tetrahydroquinazolin-4(3H)-one.
- Chlorination using POCl₃ converts the ketone to 4-chloro-5,6,7,8-tetrahydroquinazoline (yield: 78–82%).
Table 1 : Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (conc.) | 110 | 6 | 68 |
| H₂SO₄ | 120 | 4 | 72 |
| p-TsOH | 100 | 8 | 81 |
Data adapted from tetrahydro-pyrido-pyrimidine derivative syntheses.
Piperidine Substitution at N1
4-Chloro-5,6,7,8-tetrahydroquinazoline undergoes nucleophilic aromatic substitution with piperidin-4-amine:
- Base-mediated coupling : K₂CO₃ or DIPEA in DMF at 80°C for 12 h (yield: 65%).
- Microwave-assisted method : 150°C for 30 min, improving yield to 78%.
Critical parameter : Steric hindrance at C4 necessitates excess piperidin-4-amine (2.5 eq).
Pyrimidin-2-Amine Functionalization
Introducing the Trifluoromethyl Group
The 4-(trifluoromethyl)pyrimidin-2-amine moiety is synthesized via:
- Ullmann-type coupling : 2-Aminopyrimidine reacts with CF₃I in the presence of CuI/L-proline (yield: 58%).
- Direct fluorination : 4-Chloropyrimidin-2-amine treated with SF₄/HF system (yield: 42%, low selectivity).
Superior approach : Use of trifluoromethylcopper(I) complexes under inert atmosphere achieves 73% yield.
Final Coupling Strategy
The piperidine-tetrahydroquinazoline intermediate couples with 4-(trifluoromethyl)pyrimidin-2-amine via:
- Buchwald–Hartwig amination : Pd₂(dba)₃/Xantphos catalyst system, Cs₂CO₃ base, toluene at 110°C (yield: 61%).
- Mitsunobu reaction : DIAD/Ph₃P in THF, room temperature (yield: 54%, lower scalability).
Table 2 : Ligand Screening for Buchwald–Hartwig Coupling
| Ligand | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| Xantphos | 89 | 61 |
| BINAP | 76 | 52 |
| DavePhos | 68 | 47 |
Data extrapolated from analogous piperazine couplings.
Analytical Characterization and Validation
Spectroscopic Profiling
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows >98% purity with t₃=7.21 min.
Industrial-Scale Considerations
Cost-Effective Modifications
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine?
- Methodological Answer : Key steps involve coupling the tetrahydroquinazoline-piperidine scaffold with the trifluoromethylpyrimidine moiety. A Buchwald-Hartwig amination or Ullmann coupling may be employed for aryl-amine bond formation, as seen in analogous piperidine-pyrimidine syntheses . Reaction conditions (e.g., cesium carbonate as base, copper bromide catalyst, DMSO solvent at 35°C for 48 hours) can influence yield, with purification via column chromatography (ethyl acetate/hexane gradients) to isolate the product .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to verify proton environments (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C) and piperidine/tetrahydroquinazoline ring conformations .
- HRMS (ESI) for molecular weight confirmation (e.g., [M+H]+ ion matching theoretical mass).
- X-ray crystallography (if single crystals are obtainable) to resolve intramolecular hydrogen bonds and dihedral angles between heterocycles, as demonstrated in related pyrimidine derivatives .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., kinase inhibition due to pyrimidine core):
- Kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Cellular cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- ADME-Tox studies (Caco-2 permeability, microsomal stability) to evaluate drug-likeness .
Advanced Research Questions
Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic analysis : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability discrepancies .
- Metabolite profiling : Identify active/inactive metabolites using hepatic microsomes or in vivo samples.
- Target engagement studies : Use CRISPR-Cas9 knockdown or thermal shift assays to validate on-target effects .
Q. What strategies optimize selectivity for the compound’s intended molecular target(s)?
- Methodological Answer :
- Co-crystallization studies with the target protein (e.g., kinase domain) to identify critical binding interactions (e.g., hydrogen bonds with tetrahydroquinazoline nitrogen) .
- SAR analysis : Modify substituents (e.g., trifluoromethyl vs. methyl groups on pyrimidine) and assess activity changes, as shown in analogs with varying potency .
- Computational docking (AutoDock, Schrödinger) to predict off-target binding and refine scaffold geometry .
Q. How can conflicting solubility/stability data be addressed during formulation development?
- Methodological Answer :
- For poor aqueous solubility : Use amorphous solid dispersions (e.g., HPMCAS polymer) or lipid-based nanoemulsions.
- For pH-dependent degradation : Conduct forced degradation studies (acidic/alkaline conditions) and stabilize via buffered excipients .
- Lyophilization to enhance shelf-life, monitored by accelerated stability testing (40°C/75% RH for 6 months) .
Data Contradiction Analysis
Q. Why do different studies report varying IC₅₀ values for kinase inhibition?
- Methodological Answer :
- Assay variability : Standardize ATP concentrations (e.g., 10 μM vs. 100 μM) and enzyme sources (recombinant vs. native).
- Batch purity : Validate compound purity (>95% via HPLC) to exclude impurities affecting activity .
- Buffer conditions : Test phosphate vs. HEPES buffers, as ionic strength impacts ligand-protein interactions .
Experimental Design Considerations
Q. What controls are essential in SAR studies for this compound?
- Methodological Answer :
- Positive controls : Use known inhibitors (e.g., imatinib for kinase assays).
- Negative controls : Include scaffold analogs lacking key substituents (e.g., without trifluoromethyl group) .
- Counter-screens : Test against unrelated targets (e.g., GPCRs) to rule out promiscuity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
